![molecular formula C16H21ClN6 B2981607 2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-5-chloropyrimidine CAS No. 2380142-40-3](/img/structure/B2981607.png)
2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-5-chloropyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-5-chloropyrimidine, also known as TAK-659, is a small molecule inhibitor that has been developed by Takeda Pharmaceuticals for the treatment of various cancers and autoimmune diseases. It is a highly selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a key role in the development and activation of immune cells.
Mechanism Of Action
2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-5-chloropyrimidine works by selectively inhibiting the activity of BTK, a key enzyme involved in the signaling pathways of immune cells. BTK plays a crucial role in the development and activation of B cells, which are responsible for producing antibodies that fight infections. By inhibiting BTK, 2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-5-chloropyrimidine reduces the activation and proliferation of B cells, leading to a decrease in the production of antibodies and the suppression of immune responses.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-5-chloropyrimidine are mainly related to its inhibition of BTK activity. By blocking BTK, 2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-5-chloropyrimidine reduces the activation and proliferation of B cells, leading to a decrease in the production of antibodies and the suppression of immune responses. This can be beneficial in the treatment of autoimmune diseases, where excessive immune responses can cause tissue damage and inflammation.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-5-chloropyrimidine in lab experiments is its high selectivity for BTK, which allows for more precise targeting of immune cells. However, the compound also has some limitations, including its low solubility and stability, which can affect its efficacy and bioavailability. In addition, the complex synthesis method and high cost of 2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-5-chloropyrimidine may limit its use in large-scale experiments.
Future Directions
There are several future directions for the research and development of 2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-5-chloropyrimidine, including:
1. Evaluation of the efficacy and safety of 2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-5-chloropyrimidine in clinical trials for the treatment of various cancers and autoimmune diseases.
2. Investigation of the potential combination therapies of 2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-5-chloropyrimidine with other targeted therapies or immunotherapies.
3. Development of more efficient and cost-effective synthesis methods for 2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-5-chloropyrimidine.
4. Exploration of the role of BTK in other diseases and conditions, and the potential use of 2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-5-chloropyrimidine in these areas.
5. Investigation of the pharmacokinetics and pharmacodynamics of 2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-5-chloropyrimidine, including its absorption, distribution, metabolism, and excretion in the body.
In conclusion, 2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-5-chloropyrimidine is a promising small molecule inhibitor that has shown potential in the treatment of various cancers and autoimmune diseases. Its high selectivity for BTK and its ability to suppress immune responses make it a valuable tool for researchers studying the immune system and its role in disease. Further research is needed to fully understand the mechanisms of action and potential applications of 2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-5-chloropyrimidine in clinical settings.
Synthesis Methods
The synthesis method of 2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-5-chloropyrimidine involves several steps, including the synthesis of the pyrimidine ring, the tert-butyl group, and the piperazine ring. The final compound is obtained through a coupling reaction between the pyrimidine and piperazine rings. The synthesis of 2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-5-chloropyrimidine is a complex process that requires expertise in organic chemistry and the use of specialized equipment.
Scientific Research Applications
2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-5-chloropyrimidine has been extensively studied in preclinical and clinical trials for the treatment of various cancers and autoimmune diseases, including B-cell malignancies, multiple myeloma, and rheumatoid arthritis. The compound has shown promising results in inhibiting the growth and proliferation of cancer cells and reducing inflammation in autoimmune diseases.
properties
IUPAC Name |
2-[4-(6-tert-butylpyrimidin-4-yl)piperazin-1-yl]-5-chloropyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN6/c1-16(2,3)13-8-14(21-11-20-13)22-4-6-23(7-5-22)15-18-9-12(17)10-19-15/h8-11H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHXMVVHQGNAMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=N1)N2CCN(CC2)C3=NC=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-5-chloropyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


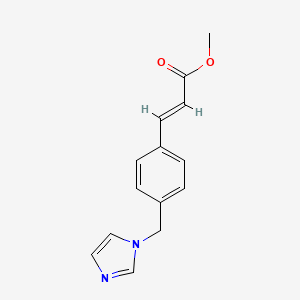
![2-[3-(4-Methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2981527.png)
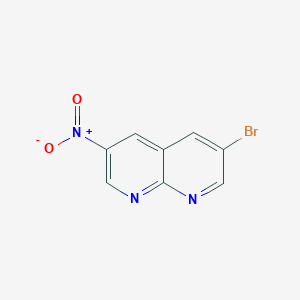
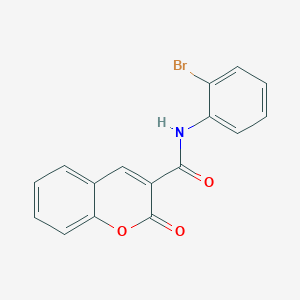
![1-{[7-(2-methoxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperidine-4-carboxamide](/img/structure/B2981530.png)

![5-(4-Ethoxy-3-methylphenyl)sulfonyl-2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2981533.png)
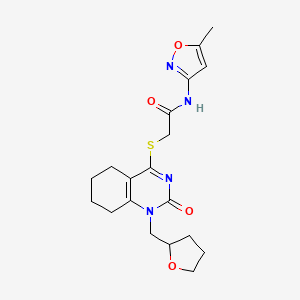

![[2-(Cyanomethoxy)-5-methoxyphenyl]boronic acid](/img/structure/B2981541.png)
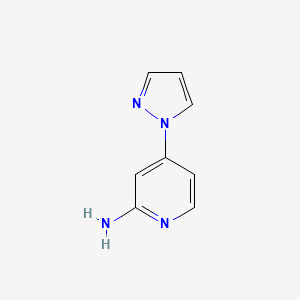
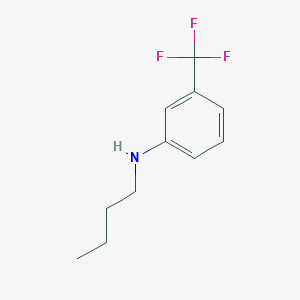
![3-(7-ethoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2981546.png)